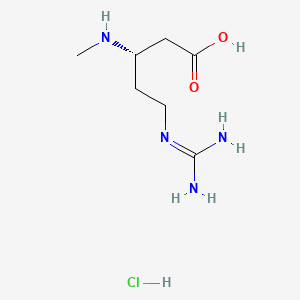
Nbeta-Methyl-beta-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nbeta-Methyl-beta-arginine, also known as this compound, is a useful research compound. Its molecular formula is C7H17ClN4O2 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Protein Arginine Methylation Studies
- Nbeta-Methyl-beta-arginine is used as a substrate to investigate the activity of protein arginine methyltransferases (PRMTs). These enzymes are involved in the methylation of arginine residues on proteins, which affects various cellular functions such as gene expression and signal transduction. Research indicates that aberrant PRMT activity is linked to several diseases, including cancer .
-
Nitric Oxide Synthase Inhibition
- The compound acts as an inhibitor of nitric oxide synthase (NOS), which is responsible for the production of nitric oxide from L-arginine. By inhibiting NOS, this compound can help elucidate the role of nitric oxide in various physiological and pathological processes, including inflammation and vascular regulation .
- Cancer Research
- Metabolic Studies
Case Study 1: Role in Cancer Metabolism
A study examined the effects of this compound on tumor lactate levels in triple-negative breast cancer models. The administration of this compound resulted in significant reductions in lactate accumulation, suggesting an alteration in glycolytic pathways that could enhance the effectiveness of radiation therapy .
Case Study 2: Nitric Oxide Production
Research involving patients with conditions associated with endothelial dysfunction demonstrated that administration of L-arginine (the parent compound) could enhance nitric oxide production and improve clinical outcomes. This suggests that derivatives like this compound may also hold therapeutic potential by modulating nitric oxide levels .
Data Tables
Propriétés
Numéro CAS |
61394-78-3 |
|---|---|
Formule moléculaire |
C7H17ClN4O2 |
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
(3S)-5-(diaminomethylideneamino)-3-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(4-6(12)13)2-3-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |
Clé InChI |
VELWQICVSBUJTK-JEDNCBNOSA-N |
SMILES |
CNC(CCN=C(N)N)CC(=O)O.Cl |
SMILES isomérique |
CN[C@@H](CCN=C(N)N)CC(=O)O.Cl |
SMILES canonique |
CNC(CCN=C(N)N)CC(=O)O.Cl |
Synonymes |
N beta-methyl-beta-arginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















